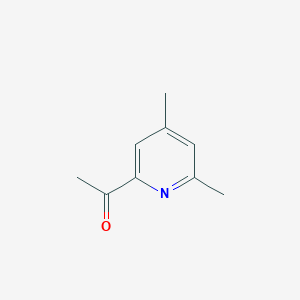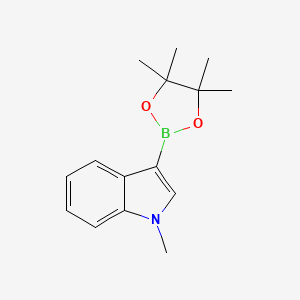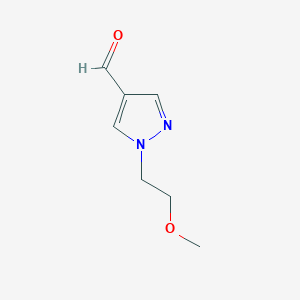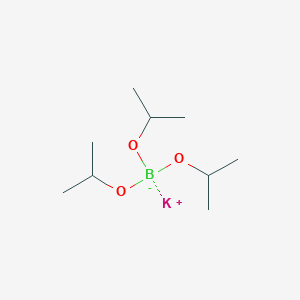
Potassium hydro(triisopropoxy)borate
Vue d'ensemble
Description
Potassium hydro(triisopropoxy)borate is a useful research compound. Its molecular formula is C9H21BKO3 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sensor Development for Zinc Ion Determination
Potassium hydrotris(N-tert-butyl-2-thioimidazolyl)borate, a compound closely related to Potassium hydro(triisopropoxy)borate, has been utilized in developing sensors for the determination of Zn(II) ions in biological and environmental samples. This research demonstrates the compound's potential in creating sensitive and selective ion sensors (Singh et al., 2007).
Exploration in Photoelectron Spectroscopy
The potassium salts of various hydrotris(pyrazol-1-yl)borates, which are structurally similar to this compound, have been studied via gas-phase photoelectron spectroscopy and density functional theory. This work provides insights into the electronic structures of these compounds, highlighting their potential for various scientific applications (Joshi et al., 2004).
Ligand Development for Complexes
Research on hydrotris(5-methyl-3-py*-pyrazolyl)borate ligands, related to this compound, has led to the synthesis of new ligands and their potassium salts. These compounds show potential as ligands in coordination chemistry, which could be beneficial in various fields of scientific research (Weis & Vahrenkamp, 1997).
Nonlinear Optical Materials Development
Studies on potassium borates, closely related to this compound, have shown promising results in the synthesis and characterization of new nonlinear optical materials. This research opens avenues for developing advanced materials with potential applications in optics and electronics (Belokoneva et al., 2012).
Mécanisme D'action
Target of Action
Potassium hydro(triisopropoxy)borate, also known as Potassium triisopropoxyborohydride, is a reducing agent used in various chemical reactions . The primary targets of this compound are the molecules or substances that need to be reduced in a chemical reaction .
Mode of Action
This compound interacts with its targets by donating electrons to them, thereby reducing the targets . This interaction results in the conversion of the target molecules into their reduced forms .
Biochemical Pathways
It’s known that the compound plays a crucial role in the reduction reactions within these pathways . The downstream effects of these reactions can vary widely depending on the specific pathway and the molecules involved .
Pharmacokinetics
As a chemical reagent, it’s likely that its bioavailability and pharmacokinetic properties would depend on factors such as the route of administration and the chemical environment .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of target molecules . This can lead to significant changes in the chemical structure and properties of these molecules, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other substances in the environment can also impact the compound’s action .
Propriétés
InChI |
InChI=1S/C9H21BO3.K/c1-7(2)11-10(12-8(3)4)13-9(5)6;/h7-9H,1-6H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPHVOPLKWDQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(C)C)(OC(C)C)OC(C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BKO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42278-67-1 | |
| Record name | Potassium hydro(triisopropoxy)borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042278671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydro(triisopropoxy)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



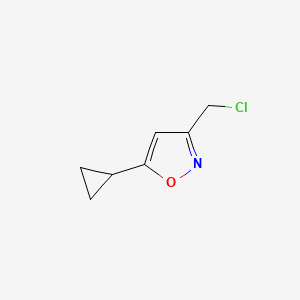

![Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane](/img/structure/B1593151.png)
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
